molecular formula C8H8BrClN2O B13454770 {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride

{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride

Cat. No.: B13454770
M. Wt: 263.52 g/mol
InChI Key: ZVKDBNZPIDDYTB-UHFFFAOYSA-N
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Description

{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at the 7-position of the fused bicyclic ring system and a hydroxymethyl (-CH2OH) group at the 2-position, with the hydrochloride salt enhancing its solubility in polar solvents. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules, including antiviral, antibacterial, and anticancer agents . The bromine substituent likely influences electronic properties and binding interactions, while the hydroxymethyl group provides a site for further functionalization or hydrogen bonding .

Properties

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.52 g/mol

IUPAC Name

(7-bromoimidazo[1,2-a]pyridin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C8H7BrN2O.ClH/c9-6-1-2-11-4-7(5-12)10-8(11)3-6;/h1-4,12H,5H2;1H

InChI Key

ZVKDBNZPIDDYTB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can be carried out under different conditions to yield various products. For instance, the formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . On the other hand, the synthesis of 3-bromoimidazo[1,2-a]pyridines is achieved in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP is added .

Industrial Production Methods

While specific industrial production methods for {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs of {7-bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol HCl 7-Br, 2-CH2OH C8H8BrClN2O 305.56 Enhanced solubility (HCl salt), potential antiviral activity
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol 5-CH3, 2-CH2OH C9H10N2O 162.19 Ribbon-like crystal packing via C–H···O and O–H···N bonds; lower halogen-free reactivity
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol 6-Cl, 8-Cl, 2-CH2OH C8H6Cl2N2O 233.05 Increased electrophilicity due to dual Cl substituents; potential kinase inhibition
2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine HCl 3-CH3, 7-CH3, 2-(4-ClPh) C15H14Cl2N2 292.05 Aromatic chlorophenyl group enhances lipophilicity; CNS-targeting applications
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-CH3, 2-COOEt C11H12N2O2 204.23 Ester group enables prodrug strategies; intermediate in hydroxymethyl synthesis

Key Observations:

  • Halogen Effects : Bromine at the 7-position (target compound) increases molecular weight and polarizability compared to methyl (162.19 g/mol) or chlorine (233.05 g/mol) analogs. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets .
  • Functional Group Diversity: The hydroxymethyl group (-CH2OH) in the target compound and (5-methylimidazo[1,2-a]pyridin-2-yl)methanol enables hydrogen bonding, critical for crystal cohesion (e.g., O1–H1···N1 interactions in the methyl analog) . In contrast, ester or carboxylate derivatives (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) prioritize synthetic flexibility .
  • Synthesis Routes: The target compound’s synthesis likely parallels methods for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, involving bromopyruvate condensation followed by ester reduction. However, bromine incorporation may require optimized halogenation steps .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, which relies on polar solvents for crystallization .
  • Stability: Bromine’s electron-withdrawing effect may reduce oxidative degradation compared to methyl-substituted derivatives. Chlorinated analogs (e.g., {6,8-dichloroimidazo[1,2-a]pyridin-2-yl}methanol) face higher reactivity risks under basic conditions .
  • Bioactivity : The 7-bromo substitution may enhance binding to halogen-binding protein pockets, as seen in kinase inhibitors. Methyl or chlorophenyl groups (e.g., 2-(4-chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine HCl) prioritize membrane permeability for CNS targets .

Biological Activity

{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 7th position of the imidazo[1,2-a]pyridine framework and a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental applications. Its structure allows for diverse chemical modifications, which may influence its biological activity.

The biological activity of {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of the bromine atom and the hydroxymethyl group is crucial for binding to these targets, leading to modulation of various biological pathways. While the exact molecular targets are still under investigation, preliminary studies suggest potential roles in:

  • Antiviral Activity : The compound has shown promise against viral infections.
  • Anticancer Properties : Some derivatives have demonstrated efficacy in inhibiting cancer cell proliferation .

Biological Activities

Here are some significant findings regarding the biological activities of {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride:

Activity Description References
AntiviralExhibits potential activity against various viral infections.
AnticancerSome derivatives inhibit cancer cell growth; mechanisms may involve apoptosis induction.
Enzyme InhibitionInteracts with enzymes involved in critical signaling pathways; specific targets are under study.
Microbial ModulationPreliminary studies indicate potential in modulating microbial growth and activity.

Case Studies and Research Findings

  • Antiviral Studies : In vitro studies have indicated that {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride can inhibit viral replication in certain models. Specific mechanisms include interference with viral entry or replication processes.
  • Cancer Cell Proliferation : Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, studies on HeLa cells revealed IC50 values indicating significant inhibitory effects on cell viability at concentrations below 150 µM .
  • Mechanistic Insights : Further research has focused on elucidating the exact mechanisms through which {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride exerts its effects. Initial findings suggest that it may act by modulating signaling pathways related to cell survival and proliferation.

Q & A

Q. What are the established synthetic routes for {7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves two stages:

  • Esterification : React 7-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives (e.g., ethyl ester) with bromopyruvate under reflux in methanol. Neutralization with Na₂CO₃ and purification via silica gel chromatography yields intermediates .
  • Reduction : Reduce the ester to the methanol derivative using agents like LiAlH₄ or NaBH₄ in methanol. Recrystallization from ethanol yields the final product. Optimize temperature (room temperature for 2–4 hours) and stoichiometry to achieve >65% yield . Key Tip : Monitor bromine stability during reduction to avoid unintended dehalogenation.

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be determined?

Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement). Key steps:

  • Grow crystals via slow evaporation of ethanol or DCM/hexane mixtures.
  • Analyze torsion angles (e.g., C–C–O–H) to confirm methanol group orientation.
  • Identify intermolecular interactions: C–H···O and O–H···N hydrogen bonds stabilize the structure, while π-π stacking (3.48–3.72 Å between aromatic rings) contributes to 3D packing . Data Interpretation : Use Mercury or Olex2 to visualize interactions and validate bond distances/angles against literature values .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported synthetic yields or purity?

  • Contradiction Source : Varied reduction conditions (e.g., LiAlH₄ vs. NaBH₄) may alter byproduct formation.
  • Resolution :
  • Perform LC-MS or ¹H-NMR to detect impurities (e.g., residual ester or dehalogenated byproducts).
  • Optimize purification via gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) .
    Case Study : In analogous imidazopyridine methanol derivatives, LiAlH₄ provided higher purity (>97%) but required strict anhydrous conditions, while NaBH₄ was milder but less efficient .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions for drug-discovery applications?

The 7-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl moieties.

  • Method : React with Pd(PPh₃)₄, K₂CO₃, and boronic acids in THF/H₂O (3:1) at 80°C.
  • Challenge : Steric hindrance from the methanol group may reduce coupling efficiency. Mitigate by using bulky ligands (XPhos) or microwave-assisted heating . Data Insight : Bromoimidazopyridines show enhanced bioactivity in kinase inhibition studies compared to non-halogenated analogs .

Q. What analytical techniques are critical for characterizing stability under physiological conditions?

  • Solubility : Use dynamic light scattering (DLS) in PBS (pH 7.4) to assess aggregation.
  • Degradation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Metabolite ID : Incubate with liver microsomes and analyze via HR-MS/MS. The methanol group may oxidize to a carboxylic acid metabolite .

Methodological Resources

  • Structural Refinement : SHELXL (v.2018) for high-resolution crystallography .
  • Synthetic Protocols : Adapted from ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate reduction .
  • Biological Profiling : Use SPR or fluorescence polarization assays to evaluate target binding .

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